7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol
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Overview
Description
7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol is an organic compound with a complex structure It features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a heptanol chain with multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol typically involves the formation of the dioxane ring followed by the attachment of the heptanol chain. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate alkyl halides under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol involves its interaction with specific molecular targets. The dioxane ring and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A simpler compound with a similar dioxane ring structure.
2,6-Dimethylheptanol: A compound with a similar heptanol chain but without the dioxane ring.
Benzofuran derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol is unique due to the combination of the dioxane ring and the heptanol chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
7-(5,5-dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-12(7-6-8-15(4,5)16)9-13-17-10-14(2,3)11-18-13/h12-13,16H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRRJJHZFJXPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CC1OCC(CO1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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